碳酸锌

描述

Zinc bicarbonate (Zn(HCO3)2) is an inorganic compound that has a wide range of applications in science and industry. It is a white powder that is soluble in water and is used as a precursor in the production of other zinc compounds. Zinc bicarbonate has been used in the production of pharmaceuticals, industrial chemicals, and food additives, as well as in the treatment of zinc deficiency. Zinc bicarbonate has also been studied for its potential use in the treatment of certain diseases, including cancer and diabetes.

科学研究应用

1. 植物营养和土壤化学中的作用

碳酸锌影响植物生长,特别是水稻基因型。它影响根部有机酸的伸长和分布,对锌高效和锌低效基因型的细根生长产生不同影响。碳酸盐含量可能导致低地稻米锌缺乏,影响根部有机酸的分泌和积累(Hajiboland, Yang, Römheld, & Neumann, 2005)。此外,碳酸盐对于抑制锌低效水稻基因型的根部生长具有比高pH值更大的影响(Yang, Hajiboland, & Römheld, 2003)。

2. 与碳酸酐酶的相互作用

碳酸锌在碳酸酐酶的功能中起着重要作用,碳酸酐酶是一种依赖锌的金属酶。该酶催化二氧化碳可逆水合成碳酸盐的过程,在各种生理过程和病理过程中至关重要,包括癌症和肥胖(Winum, Scozzafava, Montero, & Supuran, 2008)。锌离子在碳酸酐酶中的配位及其相互作用对于理解酶的功能和开发用于治疗的抑制剂至关重要(Song, Wilson, Farquhar, Lewis, & Emerson, 2012)。

3. 环境和工业应用

碳酸锌化合物在环境和工业背景下具有相关性,例如光催化还原碳酸盐以形成甲酸的过程,具有潜在的环境效益(Leonard, Pan, & Heagy, 2015)。此外,碳酸锌在烷基胺吸收剂的二氧化碳再生行为中的相互作用对于工业碳捕集过程至关重要(Choi, Sivanesan, Lee, Youn, Park, Kim, Grace, Kim, & Jeong, 2016)。

4. 生物技术应用

在生物技术领域,碳酸锌与碳酸酐酶的相互作用对人工肺、生物传感器和CO2封存系统具有重要意义。了解这些相互作用有助于开发和优化这些应用(Boone, Habibzadegan, Gill, & McKenna, 2013)。

5. 材料科学和电化学储能

碳酸锌在电化学储能应用材料的开发中发挥作用。例如,它参与了设计用于锌离子混合超级电容器的分级多孔碳(Chen, Hu, Pan, & Wang, 2021)。

安全和危害

Like many chemical compounds, zinc bicarbonate should be handled with care . It is recommended to avoid contact with skin and eyes, and not to ingest or inhale the compound . In case of contact, wash with plenty of soap and water . If it gets into the eyes, rinse cautiously with water for several minutes .

未来方向

While zinc bicarbonate is not a common compound, it has important applications, particularly in scientific research . It often serves as an intermediary in the study of other zinc compounds and in the biological availability of zinc . Despite its limited stability and commercial usage, zinc bicarbonate plays a pivotal role in various chemical studies and reactions . Its role in facilitating zinc availability in biological systems is of notable interest . More research is needed to explore its potential applications and understand its properties better .

作用机制

Target of Action

Zinc carbonate basic, also known as Zinc BiCarbonate or zinc;hydrogen carbonate, is an inorganic compound with the formula ZnCO3 . It primarily targets zinc transporters in various organisms, playing a crucial role in maintaining cellular equilibrium . Zinc transporters are responsible for the mobilization of zinc ions (Zn2+) across biological membranes, maintaining intracellular and intra-organellar Zn2+ homeostasis .

Mode of Action

Zinc carbonate basic interacts with its targets by undergoing a series of reactions. When exposed to carbon dioxide and water vapor, zinc oxide forms basic zinc carbonate . This process involves the absorption of carbon dioxide and water vapor by zinc oxide . The initial stages of the reaction are influenced by the water pretreatment of the oxide .

Biochemical Pathways

Zinc carbonate basic affects various biochemical pathways. Zinc is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc assumes a pivotal position during numerous physiological processes, including cell cycle progression, immune functions, meiosis, and many other physiological procedures .

Pharmacokinetics

Studies on zinc gluconate, another zinc compound, suggest that zinc absorption in humans could be improved by zinc complexation with gluconate . This might hint at the possibility of similar absorption enhancement with zinc carbonate basic, but more research is needed to confirm this.

Result of Action

The result of the action of zinc carbonate basic is the formation of a highly-disordered basic zinc carbonate, which shows an increase in order on ageing . This compound is formed as a result of the absorption of carbon dioxide and water vapor by zinc oxide .

Action Environment

The action of zinc carbonate basic is influenced by environmental factors such as gas pressures and reaction temperatures . For instance, the absorption of carbon dioxide and water vapor by zinc oxide to form basic zinc carbonate was studied for a range of gas pressures and reaction temperatures . Water pretreatment of the oxide was found to influence the initial stages of the reaction .

生化分析

Biochemical Properties

Zinc, the primary component of Zinc Carbonate Basic, is known to interact with a wide range of enzymes, proteins, and other biomolecules. It is estimated to bind to around 3000 proteins in vivo, representing about 10% of the human proteome . Zinc is essential for the catalytic activity of hundreds of enzymes and plays a role in protein and DNA synthesis . It is also involved in the modulation of several Zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Cellular Effects

Zinc Carbonate Basic, through its zinc component, has significant effects on various types of cells and cellular processes. Zinc is involved in many aspects of cellular metabolism. It enhances immune function, influences cell signaling pathways, gene expression, and cellular metabolism . It is also known to play a central role in the immune system, and zinc-deficient persons experience increased susceptibility to a variety of pathogens .

Molecular Mechanism

Zinc Carbonate Basic exerts its effects at the molecular level primarily through the action of zinc. Zinc ions control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several Zinc-dependent proteins, including transcription factors and enzymes of key cell signaling pathways .

Temporal Effects in Laboratory Settings

The effects of Zinc Carbonate Basic over time in laboratory settings have been studied. For instance, the synthesis of Zinc Carbonate Basic from zinc oxide and ammonium hydrogencarbonate in aqueous medium was shown to result in the formation of Pentazinc hexahydroxydicarbonate (Zn5(CO3)2(OH)6) at experimental times longer than 60 minutes .

Dosage Effects in Animal Models

While specific studies on the dosage effects of Zinc Carbonate Basic in animal models are limited, research on zinc supplementation provides some insights. For instance, zinc supplementation can relieve the severity of Inflammatory Bowel Disease (IBD) especially in patients with zinc deficiency .

Metabolic Pathways

Zinc, the key component of Zinc Carbonate Basic, is involved in numerous metabolic pathways. It is required for the catalytic activity of hundreds of enzymes and plays a role in protein and DNA synthesis . Zinc is also crucial for normal development and function of cells mediating non-specific immunity such as neutrophils and natural killer cells .

Transport and Distribution

Zinc transportation is under the control of two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake . Additionally, the storage of this essential element is predominantly mediated by metallothioneins (MTs) .

Subcellular Localization

Around 85% of zinc is tightly linked to proteins that perform both functional and structural purposes .

属性

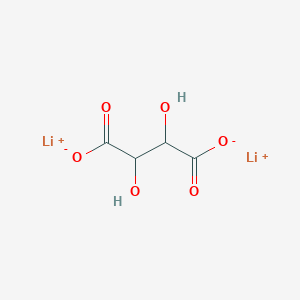

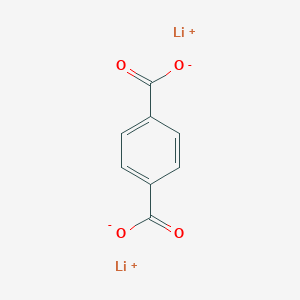

IUPAC Name |

zinc;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH2O3.Zn/c2*2-1(3)4;/h2*(H2,2,3,4);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHQDTOLHOFHHK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(O)[O-].C(=O)(O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2O6Zn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

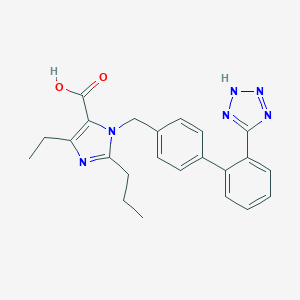

![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)

![2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B147992.png)